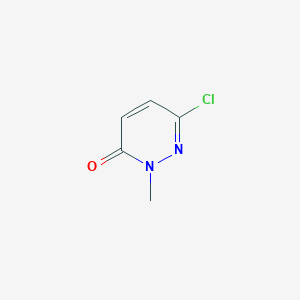

6-chloro-2-methylpyridazin-3(2H)-one

説明

Overview of Pyridazinone Chemistry and Significance in Heterocyclic Research

The pyridazinone core is a privileged scaffold in medicinal chemistry, recognized for its wide array of biological activities. nih.gov This six-membered heterocyclic ring, containing two adjacent nitrogen atoms and a carbonyl group, is a versatile building block for designing new pharmacologically active agents. scholarsresearchlibrary.comsarpublication.com

The parent heterocycle, pyridazine (B1198779), was first prepared by Emil Fischer in 1886 through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org However, significant interest in pyridazine and its derivatives, including pyridazinones, only surged in the mid-20th century. sphinxsai.com This renewed focus was driven by the discovery of their broad biological activities and their potential applications in medicine and agriculture. sphinxsai.comresearchgate.net Initially, pyridazines were considered less studied than their isomers, pyrimidine (B1678525) and pyrazine, partly because they are rare in natural products. wikipedia.orgsphinxsai.com

The pyridazinone nucleus is a prominent pharmacophore found in numerous compounds with a wide spectrum of biological activities. sarpublication.comresearchgate.net Its structural similarity to DNA bases has made it a target for pharmaceutical chemistry. researchgate.net The presence of nitrogen atoms and a keto group allows for hydrogen bond formation and protonation, contributing to its diverse pharmacological properties. nih.gov

Derivatives of pyridazinone have been reported to exhibit a vast range of therapeutic effects, including:

Cardiovascular (antihypertensive, cardiotonic) scholarsresearchlibrary.comnih.gov

Anti-inflammatory and Analgesic nih.govsarpublication.comnih.gov

Anticancer researchgate.net

Antimicrobial and Antiviral sarpublication.com

Anticonvulsant and Antidepressant researchgate.net

Herbicidal and Insecticidal scholarsresearchlibrary.comresearchgate.net

Several FDA-approved drugs, such as Pimobendan and Levosimendan (vasodilators), and Emorfazone (an anti-inflammatory agent), contain the pyridazinone core, highlighting its clinical importance. researchgate.netnih.gov

Table 1: Examples of Marketed Drugs Containing a Pyridazinone Core

| Compound | Therapeutic Activity |

| Pimobendan | Vasodilator nih.gov |

| Levosimendan | Vasodilator nih.gov |

| Imazodan | Cardiotonic nih.gov |

| Emorfazone | Analgesic, Anti-inflammatory researchgate.netnih.gov |

This table is generated based on data from the text.

Pyridazinones are derivatives of pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms (1,2-diazine). wikipedia.orgsphinxsai.com The defining feature of a pyridazin-3(2H)-one is a carbonyl group at the C3 position of the pyridazine ring. sarpublication.com They can exist in tautomeric forms, with the oxo-form generally being more stable than the 3-hydroxy pyridazine form. nih.gov

Pyridazinone derivatives can be broadly classified based on their substitution patterns and whether the ring is saturated or unsaturated. For example, 4,5-dihydropyridazin-3(2H)-ones represent a common class of saturated derivatives. nih.gov Further classification can be based on the nature of substituents at various positions of the ring, which significantly influences their biological activity. nih.gov Fused systems, where the pyridazinone ring is part of a bi- or tricyclic structure, such as pyrrolo[3,4-d]pyridazinones and imidazo[1,2-b]pyridazines, represent another important class. nih.govscirp.orgmdpi.com

Specific Relevance of Halogenated Pyridazinones in Advanced Synthetic Methodologies

Halogenated compounds, particularly those containing chlorine, have become indispensable in the development of modern agrochemicals and pharmaceuticals. nih.gov Halogenated pyridazinones, such as 6-chloro-2-methylpyridazin-3(2H)-one, are highly valued as versatile intermediates in organic synthesis.

The chlorine atom attached to the pyridazinone ring plays a crucial role in its chemical reactivity. As an electron-withdrawing group, chlorine activates the ring system, making the carbon atom to which it is attached susceptible to nucleophilic substitution. mdpi.com This enhanced reactivity is exploited in various cross-coupling reactions, which are fundamental to modern synthetic chemistry.

A prime example is the Suzuki-Miyaura cross-coupling reaction, where the chlorine atom on the pyridazinone ring can be efficiently replaced by various aryl or alkyl groups. nih.govnih.gov This reaction is a powerful tool for creating carbon-carbon bonds and synthesizing complex molecules from simpler precursors. The reactivity of the C-Cl bond allows for regioselective functionalization of the pyridazinone scaffold, providing access to a diverse library of derivatives for biological screening. researchgate.net The use of palladium catalysts with bulky phosphine (B1218219) ligands has proven effective for the coupling of such chloro-heteroarenes. researchgate.net

The electrophilic nature of the carbon center bonded to chlorine facilitates displacement by nucleophiles, a key step in many synthetic pathways. mdpi.comnih.gov This property makes chloropyridazinones valuable starting materials for building more complex molecular architectures.

The utility of halogenated pyridazinones as synthetic intermediates is well-established in both pharmaceutical and agrochemical research. sarpublication.comnih.gov In the agrochemical sector, the pyridazine structure is found in several herbicides, including pyridate. wikipedia.org The introduction of halogen atoms is a key strategy for optimizing the efficacy and physicochemical properties of active ingredients. nih.govresearchgate.net

In pharmaceutical discovery, this compound and related structures serve as building blocks for a range of therapeutic agents. For instance, it has been used in the preparation of histamine (B1213489) H3 receptor agonists, which are investigated for treating sleep disorders. chemicalbook.com The ability to easily modify the chloropyridazinone core via reactions like Suzuki coupling allows medicinal chemists to systematically alter the structure of a lead compound to improve its potency and selectivity (Structure-Activity Relationship, SAR studies). nih.govnih.gov The synthesis of various 6-arylpyridazin-3(2H)-ones from 3,6-dichloropyridazine (B152260) demonstrates the value of these chlorinated intermediates in combinatorial chemistry and drug discovery. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBNTYIRTCQBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382671 | |

| Record name | 6-chloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10071-38-2 | |

| Record name | 6-chloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Methylpyridazin 3 2h One

Established Synthetic Routes and Reaction Conditions

The construction of the 6-chloro-2-methylpyridazin-3(2H)-one molecule and its derivatives can be achieved through various established synthetic pathways. These methods range from the functionalization of precursor molecules to the application of modern energy sources to accelerate reactions.

The functionalization of the pyridazinone core can be effectively achieved through halogenation, particularly bromination, which introduces a reactive handle for subsequent transformations. While the direct bromination of 2-methylpyridazin-3(2H)-one is a plausible step, research has extensively focused on the bromination of related pyridazinone systems to create versatile intermediates. For instance, the bromination of 2-benzyl-substituted pyridazinones has been investigated to produce compounds like 2-benzyl-4,5-dibromopyridazin-3(2H)-one. nih.gov

These brominated precursors are valuable in reactions such as halogen-magnesium exchange, which allows for the introduction of various functional groups onto the pyridazinone ring. nih.govacs.org The regioselectivity of these exchange reactions is a critical aspect, with studies showing that C-4 metalation is often favored in 4,5-dibrominated substrates. nih.gov This strategy highlights how bromination of a pyridazinone precursor is a key step in a multi-step synthesis to generate diverse, functionalized derivatives.

The synthesis of substituted pyridazinones often involves multi-step sequences starting from either acyclic precursors or other heterocyclic systems. One common approach involves the condensation of a suitable carboxylic acid with hydrazine (B178648) hydrate (B1144303) to form the pyridazinone ring, followed by chlorination using an agent like phosphorus oxychloride. asianpubs.org

More elaborate multi-step syntheses are employed to create fused heterocyclic systems based on the pyridazinone core. For example, 6-chloropyridazin-3-amine can serve as a starting material for the synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives. mdpi.comgoogle.com This process involves reaction with reagents like 1,3-dichloroacetone (B141476) or a two-step sequence involving N,N-dimethylformamide dimethyl acetal (B89532) and bromoacetonitrile. mdpi.comgoogle.com These techniques demonstrate the versatility of the pyridazinone scaffold in constructing complex, polycyclic molecules through carefully planned synthetic routes.

The Mannich reaction is a three-component condensation that provides a powerful tool for the aminoalkylation of acidic protons located alpha to a carbonyl group. libretexts.org This reaction is highly relevant for pyridazinone derivatives, as the CH group adjacent to the carbonyl can be activated for this transformation. The general mechanism involves the formation of an electrophilic iminium ion from an amine and a non-enolizable aldehyde, typically formaldehyde. wikipedia.orgchemistrysteps.com This iminium ion is then attacked by the enol form of the carbonyl compound, resulting in the formation of a β-amino-carbonyl product known as a Mannich base. libretexts.orgwikipedia.org

While specific examples detailing the Mannich reaction on this compound are not prevalent, the general applicability to α-CH-acidic carbonyl compounds makes it a significant potential route for functionalization. libretexts.org The reaction provides a direct method for introducing aminomethyl groups, which can serve as synthons for further molecular elaboration.

Table 1: General Mechanism of the Mannich Reaction

| Step | Description |

|---|---|

| 1. Iminium Ion Formation | A primary or secondary amine reacts with an aldehyde (e.g., formaldehyde) under acidic conditions to form an electrophilic iminium ion. |

| 2. Enol Formation | The pyridazinone, containing an acidic proton alpha to the carbonyl group, tautomerizes to its enol form. |

| 3. Nucleophilic Attack | The electron-rich enol attacks the electrophilic carbon of the iminium ion. |

| 4. Deprotonation | The resulting intermediate is deprotonated to yield the final β-amino-carbonyl compound (Mannich base). |

This table outlines the fundamental steps of the Mannich reaction as it would apply to a generic enolizable ketone system like a pyridazinone. libretexts.orgwikipedia.orgchemistrysteps.com

Microwave irradiation has emerged as a valuable technique in organic synthesis for its ability to dramatically reduce reaction times and improve yields. In the context of pyridazinone chemistry, microwave-assisted synthesis has been successfully applied to accelerate key transformations. For example, Suzuki-Miyaura cross-coupling reactions of 6-chloropyridazinones with various arylboronic acids proceed smoothly under microwave irradiation, allowing for the synthesis of 6-aryl pyridazinone derivatives in 30 minutes with moderate to good yields. nih.gov

This technology has also been utilized for cycloaddition reactions to form the pyridazine (B1198779) ring itself. The reaction of 1,2,4,5-tetrazines with ketones and aldehydes, which are generally slow under conventional heating, can be significantly accelerated using microwave conditions, providing an alternative route to substituted pyridazines. nih.gov Another report describes the synthesis of 3-chloro-6-substituted phenyl pyridazines where the reaction mixture was treated in a microwave for 1-3 minutes. asianpubs.org

Table 2: Examples of Microwave-Assisted Reactions in Pyridazinone Synthesis

| Reaction Type | Substrates | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-chloro-5-dialkylaminopyridazinone + Arylboronic acid | 5 mol% Pd catalyst, 135-140°C, 30 min | Facile synthesis of 6-aryl-5-dialkylaminopyridazinones | nih.gov |

| Cycloaddition | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine + Acetylenes | Dichloromethane, 150°C, several hours | Reaction time reduced from days to hours | nih.gov |

This table summarizes various applications of microwave-assisted synthesis in the preparation of pyridazinone derivatives.

Nucleophilic Substitution Reactions and Regioselectivity

The chlorine atom at the C6 position of this compound is susceptible to nucleophilic substitution, providing a primary pathway for further functionalization. The regioselectivity of these reactions is crucial for directing the synthesis towards the desired product.

The displacement of the chloro substituent by an iodide ion is a classic halogen exchange reaction. savemyexams.comsavemyexams.com Studies on related chloropyridazinones have shown that this transformation can be achieved using reagents like 57% aqueous hydrogen iodide or sodium iodide in dimethylformamide (DMF). arkat-usa.org

When 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one is treated with hydrogen iodide, a nucleophilic substitution occurs to first yield 5-chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one. arkat-usa.org This is often followed by a subsequent hydrodeiodination (reduction) step, leading to 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one. arkat-usa.org Similarly, reacting 5-chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one with hydrogen iodide at 150°C resulted in nucleophilic substitution and dehalogenation to afford 6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one in 52% yield. arkat-usa.org These reactions illustrate that while halogen displacement with iodide is feasible, the reaction conditions can also promote subsequent reduction, a factor that must be controlled to achieve the desired iodo-substituted product.

Table 3: Reaction of Chloropyridazinones with Iodide Sources

| Substrate | Reagent/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one | 57% aq. HI | 5-chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one, then 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one | Not specified | arkat-usa.org |

| 5-chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one | 57% aq. HI, 150°C, 60h | 6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one | 52% | arkat-usa.org |

This table presents findings from the reaction of various chloropyridazinone derivatives with iodide reagents, highlighting the products formed through substitution and subsequent dehalogenation. arkat-usa.org

Reactions with Oxygen and Sulfur Nucleophiles

The electrophilic nature of the C6 position of this compound makes it susceptible to attack by various nucleophiles, including those based on oxygen and sulfur. These reactions are fundamental for introducing new functional groups and for building more complex heterocyclic systems.

The chlorine atom at the 6-position can be displaced by oxygen nucleophiles, such as methoxide (B1231860), and sulfur nucleophiles, like thiols or their corresponding thiolates. In a typical nucleophilic aromatic substitution (SNAr) reaction, treating this compound with sodium methoxide in a suitable solvent like methanol (B129727) would be expected to yield 6-methoxy-2-methylpyridazin-3(2H)-one. Similarly, reaction with a thiol, such as methanethiol (B179389) in the presence of a base, or with sodium thiomethoxide, would lead to the formation of 6-(methylthio)-2-methylpyridazin-3(2H)-one. The efficiency of these substitutions is governed by the electron-deficient character of the pyridazinone ring, which stabilizes the intermediate Meisenheimer complex. The general principles of such SNAr reactions are well-established for various chloro-heterocycles. nih.gov

The this compound core can be used to construct fused heterocyclic systems like furo- and thieno-pyridazinones. One common strategy involves an initial substitution or cross-coupling reaction to introduce a side chain, which then undergoes an intramolecular cyclization. For instance, a Sonogashira coupling can introduce an alkyne, which can then cyclize to form a furan (B31954) ring, a method used to access the furo[2,3-c]pyridazine system. nih.govacs.org For the synthesis of thieno-fused systems, such as thieno[3,2-c]pyridazines, a common precursor is a pyridazinone bearing a side chain with a thiol or a protected thiol group, which can cyclize onto the pyridazinone ring. rsc.org For example, a reaction sequence might involve the displacement of the C6-chlorine with a reagent like ethyl thioglycolate, followed by intramolecular cyclization to form a thieno[3,2-c]pyridazinone derivative.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations. researchgate.net The chlorine atom, while less reactive than bromine or iodine, can participate in various palladium-catalyzed couplings, especially with modern catalyst systems. wikipedia.org

The Suzuki-Miyaura coupling is particularly effective for this purpose. A facile synthesis of 6-aryl-substituted pyridazinones has been demonstrated using the microwave-assisted Suzuki-Miyaura cross-coupling of 6-chloropyridazinones with various arylboronic acids. nih.gov These reactions often employ palladium catalysts with specialized phosphine (B1218219) ligands, such as SPhos, and proceed smoothly under microwave irradiation at elevated temperatures (135-140 °C), affording products in moderate to good yields. nih.gov

Other important cross-coupling reactions like the Heck and Sonogashira couplings are also applicable. The Heck reaction allows for the formation of a carbon-carbon bond between the pyridazinone and an alkene, wikipedia.orgorganic-chemistry.org while the Sonogashira reaction couples the pyridazinone with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling, in particular, has been used in tandem with cycloisomerization to prepare functionalized furo[2,3-c]pyridazines from halo-pyridazinone precursors, highlighting its utility in building complex fused systems. acs.org Furthermore, the Buchwald-Hartwig amination offers a route to synthesize 6-amino-substituted pyridazinones by coupling this compound with various primary or secondary amines using a palladium catalyst. researcher.life

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Chloropyridazinone Derivative

| Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Conditions | Product | Yield | Reference |

| 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene-H₂O | Microwave, 135-140 °C, 30 min | 5-Dialkylamino-6-aryl-(2H)-pyridazin-3-one | 50-85% | nih.gov |

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the chlorine atom at the C6 position is a prime site for cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. libretexts.org This reaction has been successfully applied to 6-chloropyridazinone derivatives to introduce aryl and heteroaryl moieties at the C6 position, creating 6-aryl-2-methylpyridazin-3(2H)-ones. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a base.

A facile synthesis of 6-aryl pyridazinones has been demonstrated through the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloropyridazinones with various arylboronic acids. The reaction proceeds smoothly under microwave irradiation, significantly reducing reaction times. For instance, using a palladium catalyst, the coupling of a 6-chloropyridazinone with arylboronic acids can be achieved in moderate to good yields. The choice of catalyst system, such as a CombiPhos Pd6 mixture or a single Pd-SPhos catalyst, can be evaluated to optimize yields. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with 6-Chloropyridazinone Derivatives Note: The following data is illustrative of the Suzuki-Miyaura reaction on the 6-chloropyridazinone scaffold.

| Arylboronic Acid | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Base | Toluene, Reflux | 2-Methyl-6-phenylpyridazin-3(2H)-one | Good |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Dioxane, 100 °C | 6-(4-Methoxyphenyl)-2-methylpyridazin-3(2H)-one | High |

| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ / Base | Microwave, 140 °C, 30 min | 2-Methyl-6-(thiophen-2-yl)pyridazin-3(2H)-one | Moderate |

Palladium-catalyzed aminocarbonylation is a versatile method for converting organic halides into amides, incorporating a molecule of carbon monoxide and an amine. nih.govnih.gov This reaction transforms the C-Cl bond of this compound into a carboxamide functionality. The reaction conditions, particularly carbon monoxide pressure and the choice of phosphine ligand, can be tuned to selectively produce either simple amides (R-CONH-R') or α-ketoamides (R-CO-CONH-R'). nih.gov

While direct aminocarbonylation of this compound is feasible, studies on related halo-pyridazinones provide significant insight. For example, the aminocarbonylation of iodo- and bromo-substituted 2-methylpyridazin-3(2H)-ones has been investigated. nih.gov Using a monodentate phosphine ligand like triphenylphosphine (B44618) (PPh₃) at elevated CO pressures (e.g., 40 bar) tends to favor double carbonylation, yielding the corresponding 2-ketocarboxamide derivatives. nih.gov Conversely, employing a bidentate ligand such as Xantphos under atmospheric pressure of CO directs the reaction towards selective formation of the simple carboxamide product. nih.gov This methodology allows for the introduction of a diverse range of amine nucleophiles, including primary, secondary, and functionalized amines. curie.frrsc.org

Table 2: Influence of Reaction Conditions on Aminocarbonylation Products Note: This data is extrapolated from studies on similar halo-heterocyclic systems to illustrate the principles of selective aminocarbonylation.

| Amine Nucleophile | Catalyst System | CO Pressure | Major Product Type |

|---|---|---|---|

| Piperidine | Pd(OAc)₂ / 2 PPh₃ | 40 bar | α-Ketoamide |

| Piperidine | Pd(OAc)₂ / Xantphos | 1 bar | Carboxamide |

| Aniline | Pd(OAc)₂ / 2 PPh₃ | 40 bar | α-Ketoamide |

| Aniline | Pd(OAc)₂ / Xantphos | 1 bar | Carboxamide |

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical and highly effective method for forming C-N bonds between a nitrogen nucleophile and an aryl halide. nih.govnih.gov In the context of the pyridazinone core, this reaction is typically used to introduce an aryl substituent at the N(2) position. It is important to note that for the title compound, 6-chloro-2-methyl pyridazin-3(2H)-one, the N(2) position is already occupied by a methyl group, precluding direct N-arylation.

Therefore, this strategy is applied to the parent compound, 6-chloropyridazin-3(2H)-one. The N-arylation provides an alternative route to N-substituted pyridazinones. The reaction involves heating the N-H pyridazinone with an aryl halide (typically an iodide or bromide) in the presence of a copper catalyst (e.g., CuI, CuO) and a base. nih.gov The development of milder reaction conditions has been a focus of recent research, often employing ligands such as diamines or Schiff bases to facilitate the coupling at lower temperatures. nih.govnih.gov This method allows for the synthesis of a wide array of N-aryl-6-chloropyridazinones, which can then undergo further functionalization at the C6 position.

Derivatization Strategies for Structural Modification

The functionalization of the this compound core is essential for tuning its physicochemical and biological properties. blumberginstitute.org Key strategies include the introduction of diverse ring systems and modifications through acylation and alkylation.

The introduction of aromatic and heteroaromatic systems onto the pyridazinone scaffold is a common strategy in drug discovery to explore new interactions with biological targets and to modulate properties like planarity and solubility. mdpi.comias.ac.in As detailed in section 2.3.1.1, the Suzuki-Miyaura coupling is a primary tool for achieving this transformation, forging a C-C bond between the C6 position of the pyridazinone and an aryl or heteroaryl boronic acid.

This method is highly versatile, allowing for the installation of a wide variety of substituents. Both electron-rich and electron-poor aromatic rings, as well as five- and six-membered heteroaromatic systems (e.g., thiophene, pyridine), can be successfully coupled. researchgate.net The resulting 6-aryl-2-methylpyridazin-3(2H)-one derivatives possess a biaryl-like structure, a common feature in many biologically active molecules. The planarity between the pyridazinone core and the newly introduced aromatic system can be an important factor for activity, particularly in compounds designed as DNA intercalators or enzyme inhibitors. mdpi.com

Acylation and alkylation reactions provide further avenues for derivatization. While the N(2) position of the title compound is already alkylated with a methyl group, other reactive sites exist.

Acylation: The pyridazinone nitrogen can be acylated, although this typically applies to the N-H parent compound. The resulting 2-acylpyridazin-3-ones are stable, easy-to-handle reagents that can act as chemoselective N-acylating agents for amines under neutral conditions. This transformation highlights the chemical reactivity of the pyridazinone nitrogen.

Alkylation: O-alkylation of the pyridazinone carbonyl oxygen is a known transformation, typically achieved using alkylating agents like Meerwein's reagent (triethyloxonium tetrafluoroborate). This reaction converts the pyridazinone amide structure into a 3-alkoxypyridazine, a vinyl ether derivative. This derivatization significantly alters the electronic properties and hydrogen bonding capabilities of the heterocyclic core. Friedel-Crafts alkylation and acylation are fundamental reactions for introducing alkyl and acyl groups onto aromatic rings, though their direct application to the electron-deficient pyridazinone ring can be challenging without activating substituents. masterorganicchemistry.comlibretexts.org More commonly, functional groups are introduced onto a phenyl substituent that was previously attached via a cross-coupling reaction.

Pharmacological and Biological Investigations of 6 Chloro 2 Methylpyridazin 3 2h One Derivatives

Broad Spectrum of Pharmacological Activities of Pyridazinones

The inherent chemical properties of the pyridazinone ring allow for substitutions at various positions, leading to a diverse range of biological effects. These modifications significantly influence the potency and selectivity of the compounds for different biological targets, resulting in a broad spectrum of pharmacological activities. These activities include analgesic, anti-inflammatory, anticancer, antimicrobial, anticonvulsant, cardiovascular, and antitubercular effects.

Analgesic and Anti-inflammatory Properties

Pyridazinone derivatives have been extensively investigated for their potential as analgesic and anti-inflammatory agents, often with the aim of developing safer alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs).

A series of 6-substituted-3(2H)-pyridazinone derivatives demonstrated notable analgesic and anti-inflammatory effects. nih.gov In the phenylbenzoquinone-induced writhing test in mice, an established model for assessing analgesic activity, several compounds showed significant pain reduction. nih.gov Specifically, derivatives 8a, 8b, 8d, and 8e were identified as particularly potent. nih.gov In the carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory activity, compound 8d (6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone) exhibited an anti-inflammatory effect comparable to the standard drug indomethacin (B1671933). nih.gov Importantly, the most active compounds did not show any signs of gastric ulceration at high doses. nih.gov

Further studies on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives also revealed significant analgesic and anti-inflammatory potential. nih.gov Compounds Va , Vb , and Vc were found to be more potent analgesics than acetylsalicylic acid (ASA). nih.gov These derivatives also demonstrated anti-inflammatory activity comparable to indomethacin, with the added benefit of not causing gastric ulcerogenic effects. nih.gov The modification of the chemical group at the 6-position of the 3(2H)-pyridazinone ring was found to be crucial in influencing these activities. nih.gov

| Compound | Derivative Type | Analgesic Activity Highlight | Anti-inflammatory Activity Highlight | Reference |

|---|---|---|---|---|

| 8d (6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone) | 6-substituted-3(2H)-pyridazinone | Significant analgesic effect in PBQ test. | Activity similar to indomethacin in carrageenan-induced paw edema. | nih.gov |

| Va, Vb, Vc | 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone | More potent than acetylsalicylic acid (ASA). | Activity comparable to indomethacin. | nih.gov |

| 8a, 8b, 8e | 6-substituted-3(2H)-pyridazinone | Significant analgesic effects in PBQ test. | Data not specified. | nih.gov |

Anticancer and Antitumor Activities

The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have shown efficacy against a variety of cancer cell lines, acting through diverse mechanisms.

A series of diarylurea derivatives based on pyridazinone scaffolds were designed and screened for anticancer activity against 60 human cancer cell lines. nih.govrsc.org Compounds 8f , 10l , and 17a showed significant growth inhibition percentages (GI%) ranging from 62.21% to 100.14% against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer. rsc.org Compound 17a was particularly effective against most tested cell lines, including NSCLC lines (HOP-92, HOP-62, NCI-H226, and A549/ATCC), CNS cancer (U251), melanoma (LOX IMIV), ovarian cancer (NCI/ADR-RES and SK-OV-3), renal cancer (786-0 and UO-31), prostate cancer (DU-145), and breast cancer (BT-549). nih.gov Further investigation into the mechanism revealed that compound 10l induced G0–G1 phase cell cycle arrest in the A549/ATCC lung cancer cell line and upregulated the expression of pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.govrsc.org

In another study, novel pyridazinone derivatives were evaluated for their potential against osteosarcoma. nih.gov These compounds demonstrated cytotoxic effects, induced apoptosis, and had anti-proliferative and anti-migratory effects on human and murine osteosarcoma cell lines. nih.gov Triazolo-pyridazinone derivatives have also been investigated, with compound 17 showing potent anticancer activity against breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), lung cancer (A549), and colon cancer (HCT116) cell lines, comparable to the standard drug doxorubicin. benthamscience.com

| Compound(s) | Derivative Type | Affected Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|---|

| 17a | Diarylurea-pyridazinone | NSCLC, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Best inhibitory activity against VEGFR-2. | nih.govrsc.org |

| 10l | Diarylurea-pyridazinone | A549/ATCC (NSCLC) | Induced G0–G1 cell cycle arrest; modulated apoptotic genes. | nih.govrsc.org |

| 3a, 3c, 4aa, 4ba | Pyridazinone | Human and murine osteosarcoma cell lines | Cytotoxic, pro-apoptotic, anti-proliferative, and anti-migratory effects. | nih.gov |

| 17 | Triazolo-pyridazinone | MCF-7, HepG2, A549, HCT116 | Potent activity comparable to doxorubicin. | benthamscience.com |

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity, including effects against bacteria, fungi, and some viruses.

In a study of novel pyridazinone derivatives, compounds 7 and 13 were found to be active against Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.comresearchgate.net Compound 3 was the most active against Gram-positive S. aureus (MRSA) with an MIC of 4.52 µM, while compound 13 was most potent against Gram-negative A. baumannii and P. aeruginosa with MICs of 3.74 and 7.48 µM, respectively. mdpi.com

Other research on diarylurea derivatives based on a pyridazinone scaffold also showed promising antimicrobial results. nih.govrsc.org Compound 10h exhibited potent antibacterial activity against Staphylococcus aureus with an MIC of 16 µg/mL, while compound 8g showed significant antifungal activity against Candida albicans with an MIC of 16 µg/mL. nih.govrsc.org A separate study on 6-substituted-3(2H)-pyridazinone hydrazone derivatives found that the tested compounds generally showed better activity against Gram-negative bacteria and yeast than Gram-positive bacteria. biomedpharmajournal.org While specific antiviral data for 6-chloro-2-methylpyridazin-3(2H)-one derivatives is limited, the broader class of pyridazinones has been noted for potential anti-HIV activity. nih.gov

| Compound(s) | Derivative Type | Target Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|---|

| 13 | Pyridazinone | Acinetobacter baumannii, Pseudomonas aeruginosa | 3.74 µM, 7.48 µM | mdpi.comresearchgate.net |

| 3 | Pyridazinone | Staphylococcus aureus (MRSA) | 4.52 µM | mdpi.com |

| 10h | Diarylurea-pyridazinone | Staphylococcus aureus | 16 µg/mL | nih.govrsc.org |

| 8g | Diarylurea-pyridazinone | Candida albicans | 16 µg/mL | nih.govrsc.org |

Anticonvulsant Activity

The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds, including pyridazinone derivatives, which have shown promising anticonvulsant properties in preclinical models.

A series of 6-aryl pyridazin-3(2H)-one derivatives were screened for their anticonvulsant activity using the maximal electroshock (MES) and isoniazid (B1672263) (INH)-induced seizure tests. researchgate.net All tested compounds were found to be active, with some showing significant protection at a dose of 50 mg/kg. researchgate.net In another study, new hybrid benzothiazole-containing pyridazinone derivatives were designed based on the pharmacophoric requirements for anticonvulsant activity. nih.gov These compounds demonstrated notable GABA-AT inhibitory activity, and the most potent compound, SPS-5F , had an IC50 of 9.10 µM. nih.gov

Furthermore, a series of 6-substituted-pyrido[3,2-d]pyridazine derivatives were synthesized and evaluated. tandfonline.com The results from the MES test showed that N-m-chlorophenyl- researchgate.netnih.govsjofsciences.comtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3) was the most potent, with an ED50 value of 13.6 mg/kg. tandfonline.com Another compound, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (19) , also exhibited significant anticonvulsant activity and was found to be safer than the marketed drug carbamazepine (B1668303) in terms of its protective index. tandfonline.com These studies highlight the potential of the pyridazinone core in developing novel anticonvulsant agents. researchgate.netnih.gov

| Compound | Derivative Type | Test Model | Key Findings | Reference |

|---|---|---|---|---|

| Compound 3 | 6-substituted-pyrido[3,2-d]pyridazine | MES | Most potent anticonvulsant with ED50 of 13.6 mg/kg. | tandfonline.com |

| Compound 19 | 6-substituted-pyrido[3,2-d]pyridazine | MES | Significant activity with a protective index of 13.4, safer than carbamazepine. | tandfonline.com |

| SPS-5F | Hybrid benzothiazole-pyridazinone | In vitro GABA-AT inhibition | Admirable inhibitory activity with an IC50 of 9.10 µM. | nih.gov |

| 6-aryl pyridazin-3(2H)-ones | 6-aryl pyridazin-3(2H)-one | MES and INH-induced seizure | All tested compounds were active at a 50 mg/kg dose. | researchgate.net |

Cardiovascular Activities (Cardiotonic, Vasodilatory, Antiarrhythmic)

Pyridazinone derivatives have been identified as a significant class of compounds with cardiovascular effects, including cardiotonic (positive inotropic), vasodilatory, and antiarrhythmic properties. Several pyridazinone-containing drugs have been developed as cardio-active agents. jchemrev.com

The compound TZC-5665 , a pyridazinone derivative, and its main metabolite, M-2 , have been studied for their cardiovascular effects. nih.govsarpublication.comnih.gov TZC-5665 itself showed negative chronotropic and inotropic effects, while M-2 exhibited a potent positive inotropic effect with a slight positive chronotropic effect. nih.gov In dogs, M-2 was found to increase cardiac contractility and reduce both preload and afterload. nih.gov TZC-5665 and M-2 were also identified as potent and selective inhibitors of phosphodiesterase (PDE) III. nih.gov The combination of the beta-adrenoceptor blocking effect of TZC-5665 and the positive inotropic effect of its metabolite M-2 is considered potentially useful for treating congestive heart failure. nih.gov

Other pyridazinone derivatives like Pimobendan are known for their vasodilator and positive inotropic properties. sarpublication.com Many pyridazinone derivatives in the market and under investigation act as direct vasodilators or target the renin-angiotensin-aldosterone system and phosphodiesterases. tandfonline.com The 6-phenyl-4,5-dihydro-3(2H)-pyridazinone structure is a key feature in many compounds with potent antihypertensive activity. jchemrev.com

| Compound | Derivative Type | Primary Activity | Mechanism/Key Findings | Reference |

|---|---|---|---|---|

| TZC-5665 | Pyridazinone | Beta-blocker, Vasodilator | Negative chronotropic and inotropic effects. Metabolizes to active M-2. | nih.govsarpublication.comnih.gov |

| M-2 (metabolite of TZC-5665) | Pyridazinone | Cardiotonic (Positive Inotropic) | Potent positive inotropic effect; PDE III inhibitor. | nih.govsarpublication.comnih.gov |

| Pimobendan | Benzimidazole-pyridazinone | Vasodilator, Positive Inotropic | PDE inhibitor with Ca2+-sensitizing properties. | sarpublication.com |

| 6-Aryl-4,5-dihydro-3(2H)-pyridazinones | Dihydro-pyridazinone | Antihypertensive, Anti-platelet | Potent antihypertensive effects in rats. | jchemrev.com |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Pyridazinone derivatives have shown potential in this area.

Several studies have evaluated series of pyridazinone derivatives for their activity against Mycobacterium tuberculosis H37Rv. In one such study, two series of 6-pyridazinone derivatives were synthesized and tested. sjofsciences.com The compound 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone (23) showed the best antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. sjofsciences.com Three other compounds, 18 , 25 , and 27 , also showed significant activity with an MIC of 25 µg/mL. sjofsciences.com Another investigation of pyridazinone derivatives found that compound 25 (5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone) was a lead compound with good antitubercular activity. researchgate.net

Further research on 6-(aryl)-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives also yielded promising results. ijpsr.com Compounds 7a and 7b demonstrated the highest antitubercular activity with an MIC value of 6.25 μg/ml, which is comparable to the reference drug streptomycin. ijpsr.com These findings indicate that the pyridazinone scaffold is a valuable starting point for the development of new drugs to combat tuberculosis. sjofsciences.comresearchgate.net

| Compound | Derivative Type | Activity (MIC) | Reference |

|---|---|---|---|

| 7a and 7b | 6-(aryl)-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one | 6.25 µg/mL | ijpsr.com |

| 23 (5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone) | 6-pyridazinone | 12.5 µg/mL | sjofsciences.com |

| 25 (5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone) | 6-pyridazinone | Good activity (MIC not specified) | researchgate.net |

| 18, 25, and 27 | 6-pyridazinone | 25 µg/mL | sjofsciences.com |

Antiplatelet and Antithrombotic Activities

Derivatives of the pyridazinone nucleus have demonstrated significant potential as antiplatelet and antithrombotic agents. sarpublication.com Research has shown that certain peptidomimetics containing 6-aryl-4,5-dihydropyridazinone structures exhibit potent antiplatelet action. sarpublication.com The antiplatelet activity of these dihydropyridazinonyl peptidomimetics has been found to be superior to that of simpler dihydropyridazinones. sarpublication.com

Some N-acyl hydrazone (NAH) derivatives, which can be incorporated into pyridazinone structures, have been investigated for their ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) or arachidonic acid (AA). mdpi.com For instance, a series of non-steroidal anti-inflammatory drugs (NSAIDs) containing an NAH subunit showed inhibition rates of 18.0%–61.1% against ADP-induced aggregation and 65.9%–87.3% against AA-induced aggregation. mdpi.com Two compounds from this series demonstrated particularly strong inhibition of ADP-induced platelet aggregation, with rates of 57.2% and 61.1%. mdpi.com In in vivo studies, some of these compounds also showed protective effects against thromboembolic events. mdpi.com

Furthermore, the effects of certain pyridazinone derivatives on the biosynthesis of thromboxane (B8750289) A2 (TXA2) and prostacyclin (PGI2) have been studied. One compound, 2-(2-dimethylaminoethyl)-5-benzylidene-6-methyl-(2H,4H)-3-pyridazinone, was found to markedly reduce the TXA2 synthetase activity of heart tissue without significantly inhibiting TXA2 biosynthesis itself. sarpublication.com Another derivative, Y-590, acts as a selective inhibitor of cAMP-phosphodiesterase (cAMP-PDE) in platelets, exerting its anti-platelet activity by preventing the degradation of cAMP. sarpublication.com

Table 1: Antiplatelet Activity of Selected Pyridazinone Derivatives

| Compound Type | Target/Inducer | Observed Activity | Reference |

|---|---|---|---|

| 6-Aryl-4,5-dihydropyridazinonyl peptidomimetics | Platelet Aggregation | Potent antiplatelet action, superior to simple dihydropyridazinones. | sarpublication.com |

| NSAIDs with N-acyl hydrazone (NAH) subunit | ADP-induced platelet aggregation | Inhibition rates of 18.0%–61.1%. | mdpi.com |

| NSAIDs with N-acyl hydrazone (NAH) subunit | Arachidonic acid-induced platelet aggregation | Inhibition rates of 65.9%–87.3%. | mdpi.com |

| Y-590 | cAMP-PDE in platelets | Potent and selective inhibition, leading to anti-platelet effects. | sarpublication.com |

| 2,4,6-substituted 5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-ones | Platelet Aggregation | Evaluated as antiplatelet agents to establish SAR. | nih.gov |

Other Noteworthy Activities (e.g., Antisecretory, Antiulcer, Antidepressant, Antidiabetic, Antihypertensive)

The versatility of the pyridazinone scaffold extends to a multitude of other biological activities. sarpublication.comresearchgate.net

Antisecretory and Antiulcer Activities: A series of novel 3(2H)-pyridazinone derivatives with an N-2 alkyl side chain terminating in a thioamide group were synthesized and evaluated for gastric antisecretory activity. nih.gov Among the compounds tested, those with a C-6 phenyl group proved to be the most potent. nih.gov In another study, 4,6-diarylpyridazinone derivatives were prepared and tested for their antisecretory and anti-ulcer properties. The most active compounds in this series were those featuring an N-2 ethyl chain on the pyridazinone ring. nih.gov Some 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives have also been noted for their analgesic and anti-inflammatory activities with no reported gastric ulcerogenic effects. sarpublication.com

Antidepressant and CNS Activities: Certain derivatives of 5-aminomethyl-6-(p-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one have been shown to exhibit depressant activity on the central nervous system (CNS). nih.gov The broad pharmacological profile of pyridazinones includes reported antidepressant effects, highlighting their potential as scaffolds for developing new CNS-active agents. scholarsresearchlibrary.comsarpublication.comresearchgate.net

Antidiabetic and Antihypertensive Activities: Pyridazinone derivatives have been identified as possessing both antidiabetic and antihypertensive properties. scholarsresearchlibrary.comsarpublication.com For example, 6-Aryl-4,5-dihydro-pyridazinones are known to exhibit potent antihypertensive activities alongside their antiplatelet effects. sarpublication.com The positive inotropic and vasodilator properties of compounds like Pimobendan contribute to their cardiovascular applications. sarpublication.com

Table 2: Diverse Pharmacological Activities of Pyridazinone Derivatives

| Activity | Compound Class/Example | Key Finding | Reference |

|---|---|---|---|

| Antisecretory/Antiulcer | 3(2H)-Pyridazinones with N-2 thioamide side chain | Compounds with a C-6 phenyl group were most potent. | nih.gov |

| Antisecretory/Antiulcer | 4,6-diarylpyridazinones | Derivatives with an N-2 ethyl chain were most active. | nih.gov |

| Antidepressant (CNS) | 5-aminomethyl-6-(p-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one derivatives | Some compounds show depressant activity on the CNS. | nih.gov |

| Antihypertensive | 6-Aryl-4,5-dihydro-pyridazinones | Exhibit potent antihypertensive and antiplatelet activities. | sarpublication.com |

| Antidiabetic | General Pyridazinone Derivatives | Reported as a potential biological activity for the scaffold. | scholarsresearchlibrary.comsarpublication.com |

Structure-Activity Relationships (SAR) in Pyridazinone-Based Compounds

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents. researchgate.net

Influence of Substituents on Biological Activity

The functionalization at various positions of the pyridazinone ring significantly modulates the pharmacological response. researchgate.net For instance, in a series of pyridazinone derivatives evaluated as phosphodiesterase 4 (PDE4) inhibitors, it was found that a hydrogen bond donor function (R2 = H) at the N-substituent position was optimal for PDE4B affinity. nih.gov N-methyl derivatives were up to 2.5-fold less potent than their corresponding NH analogues. nih.gov

In the context of anti-inflammatory activity, the introduction of lipophilic groups such as methyl and ethyl at the para position of a phenyl group attached at C-6 of the dihydropyridazinone ring led to a significant decrease in activity. researchgate.net Conversely, for quorum sensing inhibitory (QSI) activity, a hexyl-substituent at C3 was found to be beneficial, while a phenyl substituent at C4 was detrimental. researchgate.net The presence of an acetamide (B32628) side chain linked to the lactam nitrogen at the N-2 position of the pyridazinone ring has been shown to enhance analgesic and anti-inflammatory actions. sarpublication.com

Positional Effects of Halogen and Methyl Groups

The specific placement of halogen and methyl groups on the pyridazinone scaffold has a marked impact on biological outcomes. For antiplatelet effects, the presence of a halogen, specifically chlorine, in the 4-aryl group, combined with a methyl group on the pyridazinone ring, has been shown to potentiate the activity. sarpublication.com

In the context of anti-inflammatory activity, 4,5-dihalo-3(2H)-pyridazinone derivatives have been noted for their analgesic properties. sarpublication.com However, the introduction of a 5-methyl group in 4,5-dihydro-6-phenylpyridazin-3(2H)-ones, which typically leads to significantly greater potency in other contexts, showed a different effect in novel tricyclic 4a-methylpyridazinones, which displayed similar potency to their normethyl analogues. researchgate.net

Impact of Steric and Electronic Modulations on Pharmacological Profile

Both steric and electronic factors play a critical role in defining the pharmacological profile of pyridazinone derivatives. Increasing the hydrophobic character of the N-substituent on the pyridazinone ring, for example by using a benzyl (B1604629) group, was found to slightly decrease PDE4 inhibitory effect but could influence selectivity. nih.gov

In another study, the planarity of the pyridazinone scaffold was identified as a key factor. Pyridazinones bearing an indole (B1671886) moiety at the 4-position consistently showed greater PDE4B inhibition compared to their more flexible 4,5-dihydropyridazinone counterparts, likely due to better interactions within the hydrophobic pocket of the enzyme's active site. nih.gov Steric bulk at the exocyclic position also plays a role; di-alkynyl substituents were found to confer higher QSI activity than mono-alkynyl derivatives. researchgate.net

Mechanisms of Action and Molecular Interactions

The diverse biological activities of pyridazinone derivatives stem from their ability to interact with a wide array of molecular targets.

Several pyridazinone-based compounds exert their cardiovascular effects through the inhibition of phosphodiesterase III (PDE-III). sarpublication.com For example, the derivative MCI-154 has a potent PDE inhibitory effect. sarpublication.com Another mechanism involves the opening of potassium (K+) channels, as seen with Levosimendan, which contributes to its vasodilator effects. sarpublication.com

In the realm of anti-inflammatory action, pyridazinone derivatives have been developed as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme crucial in the inflammation cascade. nih.gov These compounds can regulate the production of pro-inflammatory cytokines and chemokines. nih.gov Other anti-inflammatory mechanisms include the inhibition of cyclooxygenase 2 (COX-2). nih.gov

For antimicrobial applications, some pyridazinones function by inhibiting β-1,3-glucan synthase, an essential enzyme in the fungal cell wall synthesis pathway. researchgate.net Others have been shown to inhibit Sortase A (SrtA), a bacterial enzyme, by blocking its active site through interactions with the cysteine residue Cys184. researchgate.net

In oncology, certain pyridazinone derivatives act as potent and selective inhibitors of the c-Met tyrosine kinase, an enzyme whose over-activation is linked to tumorigenesis. nih.gov A different mechanism, observed in ferrocenyl-pyridazinone derivatives, involves the generation of reactive oxygen species (ROS), which cause DNA damage and lead to cancer cell death. mdpi.com The antiplatelet mechanism for some derivatives involves the inhibition of COX-1, leading to reduced formation of TXA2, or acting as a calcium chelator to interfere with platelet activation. mdpi.com

Table 3: Mechanisms of Action for Pyridazinone Derivatives

| Pharmacological Activity | Mechanism/Molecular Target | Example/Finding | Reference |

|---|---|---|---|

| Cardiovascular | PDE-III Inhibition | MCI-154 is a potent PDE inhibitor. | sarpublication.com |

| Cardiovascular (Vasodilation) | Potassium (K+) channel opening | Levosimendan relaxes coronary arteries via this mechanism. | sarpublication.com |

| Anti-inflammatory | PDE4 Inhibition | Pyridazinones with an indole moiety inhibit PDE4B. | nih.gov |

| Antifungal | β-1,3-glucan synthase inhibition | A class of piperazinyl-pyridazinones targets this enzyme. | researchgate.net |

| Anticancer | c-Met tyrosine kinase inhibition | 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinones are potent inhibitors. | nih.gov |

| Anticancer | Reactive Oxygen Species (ROS) Generation | Ferrocenyl-pyridazinones induce DNA damage via ROS. | mdpi.com |

| Antiplatelet | COX-1 Inhibition / Calcium Chelation | N-acyl hydrazone (NAH) derivatives exhibit these mechanisms. | mdpi.com |

Interaction with Specific Enzymes or Receptors

The biological effects of pyridazinone derivatives are often rooted in their precise interactions with specific enzymes and receptors. Research has shown that modifications to the pyridazinone core can yield compounds that selectively bind to and modulate the activity of several key biological molecules.

For instance, certain 6-substituted-3(2H)-pyridazinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. sarpublication.com The selectivity for COX-2 over its COX-1 isoform is a critical attribute, as it can lead to reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com

Other studies have explored the inhibition of different enzyme families. A series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzal)hydrazone derivatives demonstrated selective inhibitory activity against acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), suggesting potential applications in managing neurodegenerative diseases like Alzheimer's. nih.gov Furthermore, new pyridazine-based sulfonamides have been developed as multi-target agents, showing inhibitory action against various isoforms of human carbonic anhydrase (hCA), which are involved in diverse physiological and pathological processes. nih.gov The kinase family of enzymes, particularly cyclin-dependent kinases (CDKs) which regulate the cell cycle, has also been a target for pyridazinone-based compounds in the context of anticancer drug development. sarpublication.com

Modulation of Receptor Activity, e.g., Formyl Peptide Receptors (FPRs) Agonism

A significant area of investigation for pyridazinone derivatives is their ability to modulate the activity of Formyl Peptide Receptors (FPRs). FPRs are G-protein coupled receptors primarily expressed on immune cells like neutrophils and are crucial in regulating inflammatory and immune responses. nih.govresearchgate.net

Through a ligand-based design approach, researchers have identified a class of 6-methyl-2,4-disubstituted pyridazin-3(2H)-one derivatives that act as potent agonists for these receptors. nih.govnih.govfigshare.com Key structural features for this activity include a methyl group at the 6-position, a methoxy (B1213986) benzyl group at the 4-position, and an acetamide side chain at the 2-position of the pyridazinone ring. nih.govnih.gov The presence of lipophilic or electronegative substituents on the aryl group at the end of the side chain is also critical for potent agonistic activity. nih.govnih.gov

These agonist compounds have been shown to trigger intracellular calcium mobilization and chemotaxis in human neutrophils. nih.govnih.gov For example, the mixed FPR1/FPRL1 agonist, compound 14h , was identified as a particularly potent chemotactic agent with an EC₅₀ value of 0.6 μM. nih.gov This demonstrates the potential of these derivatives to selectively stimulate the innate immune response, which could be beneficial in various pathological contexts, including immunosuppression and infections. nih.gov

Table 1: Activity of Pyridazinone Derivatives as FPR Agonists Data sourced from scientific studies on 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones. nih.govnih.gov

| Compound | Target(s) | Activity | EC₅₀ (μM) |

| 14a | Mixed FPR1/FPRL1 | Agonist | N/A |

| 14x | Specific FPRL1 | Agonist | N/A |

| 14h | Mixed FPR1/FPRL1 | Chemotactic Agent | 0.6 |

Inhibition of Key Biological Targets (e.g., PARP-1, EGFR, CDK-2, COX isoforms, Photosystem II)

The structural versatility of the pyridazinone core has enabled the development of inhibitors for a wide array of key biological targets implicated in various diseases.

PARP-1 and EGFR Inhibition: Spirooxindole-triazole hybrids incorporating a pyridazinone moiety have been investigated as dual inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR). nih.gov PARP-1 is crucial for DNA repair, and its inhibition can lead to cell death in cancer cells, while EGFR is a receptor tyrosine kinase whose overactivation can drive tumor growth. nih.gov A spirooxindole triazole compound demonstrated effective inhibition of PARP-1, leading to an accumulation of DNA damage and subsequent cancer cell death. nih.gov Certain derivatives have shown potent inhibition with IC₅₀ values in the nanomolar range against both enzymes, highlighting a promising strategy for targeted liver cancer therapy. nih.gov

CDK-2 Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their inhibitors are sought after as anticancer agents. Pyrazolopyridazine compounds, structurally related to pyridazinones, have been identified as potent inhibitors of CDK1/cyclin B. sarpublication.com More recently, spirooxindole hybrids have been designed to possess dual inhibitory effects against both EGFR and CDK2. nih.gov

COX Isoforms Inhibition: As previously mentioned, pyridazinone derivatives have been extensively studied as selective COX-2 inhibitors. sarpublication.com Compounds such as 6-benzyl-2-methylpyridazin-3(2H)-one have demonstrated high selectivity for COX-2 over COX-1. nih.gov Newly synthesized pyridazine-based sulfonamides also effectively inhibit the COX-2 enzyme with IC₅₀ values in the sub-micromolar range (0.05 to 0.14 µM), while only weakly inhibiting COX-1. nih.gov

Table 2: COX-2 Inhibition by Pyridazinone Derivatives Data sourced from biological screening studies. nih.gov

| Compound | COX-2 Selectivity Index |

| 6-benzyl-2-methylpyridazin-3(2H)-one (4a) | 96 |

| 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) | 99 |

| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) | 98 |

Photosystem II Inhibition: Photosystem II (PSII) is a protein complex in plants, algae, and cyanobacteria that is essential for oxygenic photosynthesis. While a critical target in herbicide development, research into pyridazinone derivatives as PSII inhibitors is less common. Studies on PSII inhibition often utilize compounds like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), which block the electron transport chain, inhibit O₂ production, and can enhance hydrogen production in certain cyanobacteria under specific conditions. nih.gov This area remains a potential, though less explored, field for the application of novel pyridazinone chemistry.

In Vitro and In Vivo Pharmacological Evaluation Methods

A variety of standardized pharmacological assays are employed to characterize the biological activities of newly synthesized this compound derivatives. These methods provide crucial data on their potential therapeutic effects.

Cytotoxicity Assays (e.g., against various cancer cell lines like HepG-2, HCT-116, MCF7)

Cytotoxicity assays are fundamental in cancer research to determine the ability of a compound to kill or inhibit the growth of cancer cells. The MTT assay is a common colorimetric method used for this purpose. Derivatives of pyridazinone have been tested against a panel of human cancer cell lines.

For example, a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives were evaluated for their in vitro cytotoxic activity against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL60) cancer cells. cbijournal.com Similarly, other studies have used human hepatocyte (HepG2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) cell lines to screen for cytotoxic potential. mdpi.comnih.gov The results are often expressed as the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀), which is the concentration of the compound required to inhibit cell growth or kill 50% of the cells.

Table 3: Cytotoxic Activity of Pyridazinone Derivatives Data compiled from various in vitro screening studies. cbijournal.commdpi.com

| Derivative Type | Cell Line | Activity Metric | Result |

| 6-Chloro-imidazo[1,2-b]pyridazine | HepG2 | CC₅₀ | >7.8 µM |

| 4-Chloro-5-amino-2-p-tolyl-pyridazin-3-one (4a) | HEP3BPN 11 (Liver) | % Activity (100 µM) | 76.78% |

| 4-Chloro-5-amino-2-p-tolyl-pyridazin-3-one (4e) | HEP3BPN 11 (Liver) | % Activity (100 µM) | 79.04% |

| 4-Chloro-5-amino-2-p-tolyl-pyridazin-3-one (4e) | MDA 453 (Breast) | % Activity (100 µM) | 73.09% |

Anticonvulsant Activity Tests (e.g., MES, INH, scPTZ induced convulsions)

To evaluate the potential of pyridazinone derivatives in treating epilepsy, several in vivo animal models of seizures are utilized. The most common screening tests include:

Maximal Electroshock (MES) Test: This test induces generalized tonic-clonic seizures and is considered a model for generalized seizures. The ability of a compound to prevent the hind limb tonic extension phase is a measure of its anticonvulsant activity. sciepub.comnih.gov

Isoniazid (INH) Induced Seizure Test: Isoniazid induces convulsions by interfering with the synthesis of the neurotransmitter GABA. This test helps identify compounds that may act by enhancing GABAergic transmission. sciepub.com

Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA antagonist that induces clonic seizures. This model is particularly sensitive to drugs that are effective against absence seizures. sci-hub.se

Several series of pyridazinone derivatives have shown significant anticonvulsant activity in these models. sciepub.comsci-hub.se The potency is often quantified by the median effective dose (ED₅₀), and the safety margin is assessed by the protective index (PI), which is the ratio of the median toxic dose (TD₅₀) to the ED₅₀. nih.gov

Table 4: Anticonvulsant Activity of Pyridazinone Derivatives Data sourced from in vivo pharmacological evaluations. nih.govsci-hub.se

| Compound/Derivative | Test | Result (ED₅₀) | Protective Index (PI) |

| N-m-chlorophenyl- nih.govfigshare.comnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3) | MES | 13.6 mg/kg | 7.2 |

| N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (19) | MES | N/A | 13.4 |

| Thiazole Pyridazinone Hybrid (SP-5F) | MES | 24.38 mg/kg | 27.30 |

| Thiazole Pyridazinone Hybrid (SP-5F) | scPTZ | 88.23 mg/kg | 7.54 |

Anti-inflammatory Assays (e.g., Carrageenan-induced rat paw edema)

The carrageenan-induced rat paw edema model is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity. nih.govmdpi.comphytopharmajournal.com The injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a predictable and biphasic inflammatory response. phytopharmajournal.comfrontiersin.org

The first phase (0-2 hours) is characterized by the release of early inflammatory mediators like histamine (B1213489), serotonin, and bradykinins. phytopharmajournal.comfrontiersin.org The second, later phase (3-6 hours) involves the infiltration of neutrophils and the production of prostaglandins, nitric oxide, and pro-inflammatory cytokines like TNF-α and IL-1β. frontiersin.orgnih.gov

The anti-inflammatory effect of a test compound is determined by measuring the reduction in paw volume (edema) compared to a control group. nih.gov Several 6-substituted 2-alkylpyridazin-3(2H)-one derivatives have demonstrated significant anti-inflammatory activity in this model, with some showing higher inhibition of edema than the standard drug diclofenac. nih.gov

Table 5: Anti-inflammatory Activity of Pyridazinone Derivatives in Carrageenan-Induced Paw Edema Model Data from an in vivo study on novel 6-substituted 2-alkylpyridazin-3(2H)-ones. nih.gov

| Compound | % Inhibition of Edema |

| 6-benzyl-2-methylpyridazin-3(2H)-one (4a) | 65% |

| 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) | 60% |

| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) | 62% |

| Diclofenac (Reference) | 58% |

Antimicrobial Screening (e.g., Disc Diffusion Method, MIC determination)

Derivatives of the pyridazinone scaffold have been the subject of extensive antimicrobial screening to determine their efficacy against a variety of pathogenic microorganisms. The primary methods utilized for this evaluation are the determination of Minimum Inhibitory Concentration (MIC) and the disc diffusion method. These studies reveal that structural modifications to the pyridazinone core significantly influence the antimicrobial spectrum and potency.

Research into a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstitutedbenzal/acetophenone) hydrazone derivatives demonstrated considerable activity against several bacterial and fungal strains. mersin.edu.tr The antimicrobial activities of these compounds were assessed by determining the MIC value against four Gram-positive, five Gram-negative, and four Candida species using a modified serial microdilution method. mersin.edu.tr

In one such study, eleven compounds were evaluated. It was generally observed that the tested compounds exhibited greater activity against Gram-negative bacteria and yeasts compared to Gram-positive bacteria. mersin.edu.tr For instance, compound 3 in the series showed the most potent activity against Enterobacter hormaechei with a MIC of 31.25 µg/mL. mersin.edu.tr Against Acinetobacter baumannii, compounds 5 and 11 were the most active, also with a MIC of 31.25 µg/mL. mersin.edu.tr Several compounds, including 1, 2, 3, 4, 8, and 10 , were found to be as active as the reference drug ampicillin (B1664943) trihydrate against Stenotrophomonas maltophilia. mersin.edu.tr

The antifungal activity was also notable. Nine of the eleven compounds showed strong antifungal activity against Candida tropicalis, comparable to fluconazole. mersin.edu.tr Specifically, compound 1 was highly active against Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis. mersin.edu.tr Compound 8 displayed the most significant activity against C. parapsilosis with a MIC of 3.9 µg/mL, while compound 1 was most effective against C. glabrata with a MIC of 15.625 µg/mL. mersin.edu.tr

Further studies on other series of pyridazinone derivatives have also reported their potential as antimicrobial agents. For example, some synthesized 3(2H)-pyridazinone and 1(2H)-phthalazinone derivatives were active against Bacillus subtilis. researchgate.net Similarly, novel pyridazinone derivatives have been synthesized and shown to possess potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with MIC values in the micromolar range. mdpi.com The collective findings suggest that the pyridazinone nucleus is a promising scaffold for the development of new antimicrobial agents. scispace.comscholarsresearchlibrary.com

Table 1: Antibacterial Activity of 6-Substituted-3(2H)-pyridazinone Hydrazone Derivatives (MIC in µg/mL)

| Compound | Enterobacter hormaechei | Acinetobacter baumannii | Stenotrophomonas maltophilia |

|---|---|---|---|

| 3 | 31.25 | - | - |

| 5 | - | 31.25 | - |

| 11 | - | 31.25 | - |

| 1, 2, 3, 4, 8, 10 | - | - | Active (comparable to ampicillin) |

Data sourced from Abiha et al., 2018. mersin.edu.tr

Table 2: Antifungal Activity of 6-Substituted-3(2H)-pyridazinone Hydrazone Derivatives (MIC in µg/mL)

| Compound | Candida glabrata | Candida parapsilosis |

|---|---|---|

| 1 | 15.625 | 7.81 |

| 8 | - | 3.9 |

| 5 | - | 7.81 |

| 9 | 31.25 | 7.81 |

Data sourced from Abiha et al., 2018. mersin.edu.tr

Receptor Binding Assays and Agonist Activity Evaluation (e.g., Intracellular Ca2+ flux, Chemotaxis)

While the antimicrobial properties of pyridazinone derivatives have been a primary focus of research, investigations into their interactions with specific receptors and subsequent signaling pathways are less common for the this compound structure itself.

However, broader studies on substituted pyridazin-3(2H)-ones have explored their potential as agonists for formyl peptide receptors (FPRs). lookchem.com FPRs are G protein-coupled receptors that play a crucial role in the inflammatory response and host defense by mediating chemotaxis and inducing intracellular calcium (Ca2+) flux in phagocytic leukocytes. A study on a series of substituted pyridazin-3(2H)-ones identified them as highly potent and biased FPR agonists. lookchem.com The research highlighted that variations in substituents on the pyridazinone core and its appended phenyl rings significantly impacted the agonistic activity and biased signaling of these compounds. lookchem.com

Although this study provides a framework for how pyridazinone derivatives can be designed to interact with specific receptors involved in chemotaxis and calcium signaling, there is no specific data available in the reviewed literature detailing receptor binding assays, intracellular Ca2+ flux, or chemotaxis evaluations for this compound or its direct derivatives. Further research is required to elucidate the potential effects of this specific compound on these cellular processes.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is instrumental in drug design for understanding how a ligand, such as a pyridazinone derivative, might interact with a biological target, typically a protein.

Studies on pyridazinone derivatives have utilized molecular docking to explore their binding affinity and mode of interaction with various protein targets. For instance, docking simulations of novel pyridazinone derivatives against the S. aureus protein showed a docking score of -7.31 kcal/mol for a highly active compound. mdpi.com In another study focusing on monoamine oxidase B (MAO-B) inhibitors, docking scores for pyridazinone derivatives ranged from -8.558 to -10.051 kcal/mol, indicating strong potential binding affinity. nih.gov These simulations help in identifying key interactions and rationalizing the observed biological activity, suggesting that the 6-chloro-2-methylpyridazin-3(2H)-one scaffold can be effectively accommodated in the binding pockets of various enzymes. nih.govnih.gov

The analysis of binding poses from docking simulations reveals the specific interactions that stabilize the ligand-protein complex. For pyridazinone derivatives, these interactions commonly include hydrogen bonds and hydrophobic contacts.

For example, in the study of MAO-B inhibitors, the carbonyl group of the pyridazinone ring was found to form a crucial hydrogen bond with the phenol (B47542) group of residue Y326. nih.gov Additionally, π-π stacking interactions were observed between the pyridazinone ring and aromatic residues like Y398 within the enzyme's active site. nih.gov In a different investigation, the carbonyl oxygen of a pyridazinone derivative formed hydrogen bonds with LYS 84 and HIE 50 residues of a bacterial protein. mdpi.com These findings highlight that the pyridazinone core, as present in this compound, provides essential features for forming hydrogen bonds and other stabilizing interactions within a protein's active site.

Table 1: Examples of Binding Interactions in Pyridazinone Derivatives

| Derivative Series | Target Protein | Key Interacting Residues | Type of Interaction | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Pyridazinone-benzalhydrazones | MAO-B | Y326, Y398 | Hydrogen Bond, π-π stacking | -8.5 to -10.1 | nih.gov |

| Novel Pyridazinone Derivatives | S. aureus protein | LYS 84, HIE 50, LYS 97, ARG 96 | Hydrogen Bond, Pi-cation | -5.7 to -7.3 | mdpi.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. nih.govresearchgate.net These models are developed by finding a correlation between calculated molecular descriptors (e.g., electronic, steric, hydrophobic) and an observed activity. kfupm.edu.sa

For pyridazinone derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, including acetylcholinesterase inhibition and cardiotonic effects. researchgate.netnih.gov These studies help in designing new compounds with potentially enhanced efficacy. cuny.edu

In QSAR modeling, various molecular indices (descriptors) are calculated and correlated with biological activity to generate a predictive equation. researchgate.net For pyridazinone-based corrosion inhibitors, descriptors derived from Density Functional Theory (DFT) and other software are used to build models that predict their efficiency. researchgate.netkfupm.edu.sa It has been noted that in some QSAR models for pyridazinone derivatives, an increase in dipole moment can lead to an increase in the IC50 value, suggesting that lower polarity might be favorable for certain activities. researchgate.net

A primary advantage of QSAR is its ability to predict the activity of novel compounds before their synthesis and testing. nih.gov By developing robust and validated QSAR models, researchers can screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis. kfupm.edu.sa For instance, predictive QSAR models for pyridazine (B1198779) derivatives have been developed to design new compounds with improved corrosion inhibition properties. kfupm.edu.sa This approach saves significant time and resources in the drug discovery and materials science process.